8-(Prop-2-yn-1-yloxy)quinoline
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Overview
Description
8-(Prop-2-yn-1-yloxy)quinoline is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The presence of the prop-2-yn-1-yloxy group in the 8-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Prop-2-yn-1-yloxy)quinoline typically involves the reaction of 8-hydroxyquinoline with propargyl bromide in the presence of a base. One common method is as follows :
Starting Materials: 8-hydroxyquinoline and propargyl bromide.
Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) with anhydrous potassium carbonate as the base.
Procedure: 8-hydroxyquinoline is dissolved in DMF, and anhydrous potassium carbonate is added. Propargyl bromide is then added dropwise to the reaction mixture. The reaction is typically conducted at room temperature.
Isolation: The product is isolated by filtration, followed by purification using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This may include optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions
8-(Prop-2-yn-1-yloxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.
Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.
Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Catalysts such as Lewis acids (e.g., stannic chloride or indium chloride) are often used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, cyclization reactions can yield various heterocyclic compounds, while substitution reactions can introduce different functional groups into the quinoline scaffold.
Scientific Research Applications
8-(Prop-2-yn-1-yloxy)quinoline has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Organic Synthesis: The compound is used as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-(Prop-2-yn-1-yloxy)quinoline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been shown to induce apoptosis in certain cancer cells by disrupting mitochondrial function and promoting cytochrome c release .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound without the prop-2-yn-1-yloxy group.
8-Hydroxyquinoline: The precursor used in the synthesis of 8-(Prop-2-yn-1-yloxy)quinoline.
Quinoline-1,2,3-triazole Hybrids: Compounds that combine the quinoline scaffold with a triazole ring, showing enhanced biological activity.
Uniqueness
This compound is unique due to the presence of the prop-2-yn-1-yloxy group, which imparts distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H9NO |
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Molecular Weight |
183.21 g/mol |
IUPAC Name |
8-prop-2-ynoxyquinoline |
InChI |
InChI=1S/C12H9NO/c1-2-9-14-11-7-3-5-10-6-4-8-13-12(10)11/h1,3-8H,9H2 |
InChI Key |
LWCZXEORSKNCQU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
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